REACTION_CXSMILES
|
[Li]CCCC.Cl.C(N(CC)CC)C.[F:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([F:21])[CH:16]=1.[N:22]1[C:29]([Cl:30])=[N:28][C:26](Cl)=[N:25][C:23]=1[Cl:24]>C1CCCCC1.C1COCC1.C(Cl)Cl>[Cl:24][C:23]1[N:22]=[C:29]([Cl:30])[N:28]=[C:26]([C:16]2[C:15]([F:14])=[CH:20][CH:19]=[CH:18][C:17]=2[F:21])[N:25]=1 |f:1.2|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC(=CC=C1)F
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
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N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The −78° C. solution
|
Type
|
CUSTOM
|
Details
|
was transferred by cannula into a −78° C.
|
Type
|
CUSTOM
|
Details
|
The dry-ice/acetone cold bath was removed
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
ADDITION
|
Details
|
Once at room temperature the orange-red mixture was poured into 100 mL of half saturated aqueous bicarbonate solution
|
Type
|
ADDITION
|
Details
|
Hexanes (100 mL) were added
|
Type
|
ADDITION
|
Details
|
after thorough mixing the organic layer
|
Type
|
CUSTOM
|
Details
|
was separated from the aqueous layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to yield an oil
|
Type
|
WASH
|
Details
|
The silica gel was eluted with 10% ethyl acetate in hexanes
|
Type
|
CONCENTRATION
|
Details
|
The organic eluent was concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the product precipitated from methylene chloride and hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)C1=C(C=CC=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 8.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |